molecular formula C15H12BrNO2S B12907688 7-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole CAS No. 189266-03-3

7-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Cat. No.: B12907688
CAS No.: 189266-03-3
M. Wt: 350.2 g/mol
InChI Key: LUMRKZWMFDOIQH-UHFFFAOYSA-N
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Description

7-Bromo-1-tosyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a tosyl group at the 1st position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-tosyl-1H-indole typically involves the bromination of 1-tosylindole. The process begins with the preparation of 1-tosylindole, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: While specific industrial production methods for 7-Bromo-1-tosyl-1H-indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-tosyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1-tosyl-1H-indole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tosyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivatives formed during chemical reactions .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1-tosyl-1H-indole is unique due to the combined presence of both bromine and tosyl groups, which confer distinct chemical reactivity and biological properties. This dual functionalization allows for versatile applications in synthetic chemistry and biological research .

Properties

CAS No.

189266-03-3

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

7-bromo-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,1H3

InChI Key

LUMRKZWMFDOIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)Br

Origin of Product

United States

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